(2S,3R)-2-乙酰氨基-3-(叔丁氧基)丁酸

描述

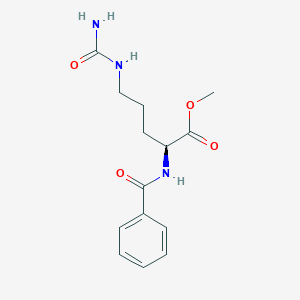

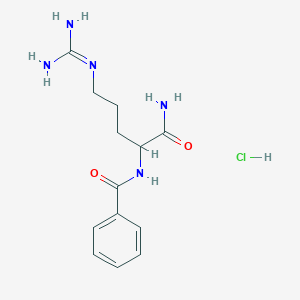

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a chemical compound with the CAS Number: 2375249-17-3 . It has a molecular weight of 332.4 and its IUPAC name is N-((tert-butoxycarbonyl)glycyl)-O-(tert-butyl)-L-threonine . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported . The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a white to light yellow powder or crystals . It has a molecular weight of 332.4 and is typically stored at 4 degrees Celsius .科学研究应用

半胱氨酸蛋白酶抑制剂的前体:它已用于半胱氨酸蛋白酶抑制剂的合成,正如 Sakaki 和 Ando (2007) 所证明的那样,其中相关的化合物 2-叔丁氧基-3-苯基环丙酮缩醛在这些抑制剂的实用合成中充当稳定的前体 (Sakaki & Ando, 2007).

对映体纯化合物 (EPC) 的构建模块:Zimmermann 和 Seebach (1987) 在制备用于合成对映体纯化合物的 novel 亲电构建模块中使用了类似的化合物。这个过程涉及用羟基或氨基羧酸对叔丁醛进行缩醛化 (Zimmermann & Seebach, 1987).

烯胺的不对称氢化:Kubryk 和 Hansen (2006) 描述了使用手性二茂铁配体对烯胺进行不对称氢化,以合成 (3R)-3-[N-(叔丁氧羰基)氨基]-4-(2,4,5-三氟苯基)丁酸,它与所讨论的化合物密切相关 (Kubryk & Hansen, 2006).

胶原交联的合成:Adamczyk、Johnson 和 Reddy (1999) 报告了一种使用与 (2S,3R)-2-乙酰氨基-3-(叔丁氧基)丁酸结构相似的化合物制备胶原交联的关键中间体的有效合成方法 (Adamczyk, Johnson, & Reddy, 1999).

在低温下分离立体异构体:Sakai 等人(2005 年)探索了在低温下脂肪酶催化的相关化合物立体异构体的分离,突出了其在立体选择性合成中的潜力 (Sakai et al., 2005).

受限环丙烷类似物的合成:Jiménez 等人(2001 年)合成了对映体纯的 1-(N-叔丁氧羰基)氨基-2,3-二苯基-1-环丙烷羧酸,该过程可能利用或涉及 (2S,3R)-2-乙酰氨基-3-(叔丁氧基)丁酸 (Jiménez et al., 2001).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It’s known that the compound is used in synthetic organic chemistry

Mode of Action

It’s known that the compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that AC-THR(TBU)-OH may interact with its targets by introducing the tert-butoxycarbonyl group, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in introducing the tert-butoxycarbonyl group into organic compounds , it’s plausible that AC-THR(TBU)-OH may affect pathways involving these compounds. The downstream effects of these changes would depend on the specific pathways and compounds involved.

Result of Action

Given its role in introducing the tert-butoxycarbonyl group into organic compounds , it’s plausible that AC-THR(TBU)-OH may alter the structure and function of these compounds at the molecular and cellular levels.

属性

IUPAC Name |

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQQJUFULLOMEJ-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427144 | |

| Record name | N-Acetyl-O-tert-butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid | |

CAS RN |

163277-80-3 | |

| Record name | N-Acetyl-O-tert-butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)